(4-Bromobutyl)cyclohexane (CAS 60439-16-9) is a primary alkyl bromide featuring a flexible four-carbon aliphatic linker terminating in a bulky, lipophilic cyclohexane ring. In industrial and medicinal chemistry, it serves as a critical electrophilic building block and Grignard precursor for introducing the 4-cyclohexylbutyl moiety. This specific structural motif is highly valued for its ability to mimic the hydrophobic tails of endogenous fatty acids while offering enhanced metabolic stability and distinct steric properties compared to straight-chain or aromatic analogs [1]. Its primary procurement value lies in its high reactivity in nucleophilic substitutions, cross-coupling reactions, and metalation, making it an indispensable intermediate for the synthesis of advanced enzyme inhibitors, specialty polymers, and complex active pharmaceutical ingredients (APIs).
Substituting (4-Bromobutyl)cyclohexane with closely related analogs—such as 1-bromo-4-phenylbutane, straight-chain alkyl bromides (e.g., 1-bromooctane), or shorter-chain homologues like (2-bromoethyl)cyclohexane—fundamentally alters the physicochemical and spatial profile of the resulting derivatives [1]. Aromatic substitutes introduce planar geometry and pi-stacking interactions that can disrupt target binding in aliphatic-preferring binding pockets. Straight-chain aliphatic bromides lack the terminal steric bulk required to fully occupy specific hydrophobic cavities, leading to reduced ligand efficacy. Furthermore, altering the linker length directly impacts the conformational flexibility and spatial reach of the cyclohexane ring, which is often precisely tuned to match the depth of target binding sites. Consequently, generic substitution compromises both the biological potency and the calculated lipophilicity of the final synthesized molecules.
In the development of N-acylethanolamine acid amidase (NAAA) inhibitors, the choice of the lipophilic tail is critical for mimicking the endogenous substrate palmitoylethanolamide. Structure-activity relationship (SAR) studies demonstrate that incorporating the 4-cyclohexylbutyl moiety (derived from (4-bromobutyl)cyclohexane) yields highly potent inhibitors. For instance, the compound ARN726 (incorporating this specific tail) exhibits an IC50 of 27 nM against human NAAA. In contrast, rigidifying the tail by substituting it with a meta-cyclohexylbenzyl group results in a 25-fold drop in potency (IC50 = 1.72 µM), while a 4'-butylcyclohexyl analog also shows reduced activity (IC50 = 0.32 µM) [1].
| Evidence Dimension | Enzyme Inhibition (h-NAAA IC50) |
| Target Compound Data | 27 nM (4-cyclohexylbutyl tail, ARN726) |
| Comparator Or Baseline | 1.72 µM (meta-cyclohexylbenzyl tail analog) |
| Quantified Difference | 25-fold higher potency for the 4-cyclohexylbutyl derivative |
| Conditions | In vitro h-NAAA inhibition assay |
For medicinal chemists designing lipid-mimetic inhibitors, procuring the exact 4-cyclohexylbutyl precursor is essential to achieve nanomolar target affinity that cannot be replicated by conformationally restricted or differently sized analogs.
As a primary alkyl bromide, (4-bromobutyl)cyclohexane exhibits an excellent reactivity profile for the formation of organometallic reagents, which are essential for downstream C-C bond formation. It readily converts to the corresponding Grignard reagent (4-cyclohexylbutylmagnesium bromide) or organozinc halide with high efficiency (>90% yield) under standard inert conditions. Compared to secondary alkyl halides (e.g., 1-bromo-1-methylcyclohexane) which are prone to slower insertion rates and significant beta-hydride elimination or Wurtz coupling side reactions during cross-coupling, the primary bromide ensures a stable, high-concentration organometallic intermediate suitable for Negishi couplings or Weinreb amide additions [1].
| Evidence Dimension | Organometallic reagent formation yield and stability |
| Target Compound Data | >90% yield for primary alkyl metalation |
| Comparator Or Baseline | Secondary/tertiary alkyl bromides (prone to beta-hydride elimination and lower yields) |
| Quantified Difference | Significantly higher usable yield and reduced side-product formation |
| Conditions | Standard metalation (Mg or Zn) in THF under inert atmosphere |
High-yielding and stable organometallic formation minimizes waste and purification bottlenecks, making this compound a highly reliable building block for scale-up synthesis.
The 4-cyclohexylbutyl group provides a unique combination of lipophilicity (LogP) and steric bulk that differentiates it from aromatic comparators like the 4-phenylbutyl group. While the 4-phenylbutyl group is planar and capable of pi-interactions, the fully saturated 4-cyclohexylbutyl group occupies a larger, more spherical hydrophobic volume without introducing aromaticity. This distinction is crucial in optimizing ligand efficiency-dependent lipophilicity (LELP) and avoiding the "molecular obesity" often associated with excessive aromatic ring counts in drug candidates [1]. Utilizing (4-bromobutyl)cyclohexane allows chemists to fine-tune the hydrophobic interactions within deep, aliphatic-rich binding pockets.
| Evidence Dimension | Steric geometry and aromatic ring count |
| Target Compound Data | Fully saturated, non-planar aliphatic bulk (0 aromatic rings) |
| Comparator Or Baseline | 4-phenylbutyl derivatives (planar, 1 aromatic ring) |
| Quantified Difference | Elimination of aromaticity while maintaining high lipophilicity and increasing 3D steric volume |
| Conditions | Computational and physicochemical profiling of drug candidates |
Selecting this aliphatic precursor over its aromatic counterpart helps improve the physicochemical properties of drug candidates by reducing aromatic ring count, which is statistically correlated with better clinical success rates.
Due to its structural homology with the hydrophobic tails of endogenous fatty acid ethanolamides, (4-bromobutyl)cyclohexane is a premier building block for synthesizing inhibitors of lipid-metabolizing enzymes such as N-acylethanolamine acid amidase (NAAA) and fatty acid amide hydrolase (FAAH). It is specifically used to construct the critical 4-cyclohexylbutyl carbamate or amide moieties that anchor the inhibitors within the enzymes' hydrophobic active sites [1].
In process chemistry and advanced organic synthesis, (4-bromobutyl)cyclohexane is utilized to generate 4-cyclohexylbutylmagnesium bromide or corresponding zincates. These reagents are subsequently employed in Negishi cross-coupling reactions or nucleophilic additions to Weinreb amides, enabling the efficient construction of complex active pharmaceutical ingredients (APIs) and specialty chemicals with precise C(sp3)-C(sp3) linkages [2].
Beyond pharmaceuticals, the compound serves as an alkylating agent in materials science to introduce bulky, flexible side chains into polymer backbones or liquid crystal core structures. The 4-cyclohexylbutyl group disrupts tight crystalline packing while maintaining high lipophilicity, which can enhance the solubility, processability, and thermal flexibility of advanced functional materials [3].